

Biological activity of triterpenoids from *Lantana camara*

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Compound of Interest

Compound Name: *Camaric acid*

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An In-depth Technical Guide to the Biological Activity of Triterpenoids from *Lantana camara*

Introduction

Lantana camara L., a member of the Verbenaceae family, is a globally recognized plant, notorious as an invasive weed but also esteemed in traditional medicine for its therapeutic properties.[1][2][3][4] The plant is a rich reservoir of various bioactive phytochemicals, with pentacyclic triterpenoids being one of the most significant classes.[2][5][6][7] These complex molecules, including lantadenes, oleanonic acid, and ursolic acid, have demonstrated a wide spectrum of pharmacological activities.[8][9] Their potential as scaffolds for drug development has garnered considerable interest within the scientific community. This guide provides a comprehensive overview of the biological activities of triterpenoids isolated from *Lantana camara*, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Major Triterpenoids and Their Biological Activities

Research has led to the isolation and characterization of numerous triterpenoids from *L. camara*, each exhibiting unique biological profiles. The primary activities investigated include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.

Cytotoxic and Anticancer Activity

Pentacyclic triterpenoids from *L. camara* have shown significant cytotoxic effects against various human cancer cell lines. Compounds like lantadene A, lantadene B, icterogenin, and oleanonic acid are prominent in this regard.^{[8][10][11]} Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.^{[10][12]}

Quantitative Data: Cytotoxicity of *L. camara* Triterpenoids

Compound	Cell Line	Activity Metric	Value	Reference
Lantadene B	MCF-7 (Breast Cancer)	IC50	112.2 µg/mL	^{[10][11]}
Lantadene A	Raw 264.7 (Macrophage)	IC50	84.2 µg/mL	^[13]
Boswellic Acid	Raw 264.7 (Macrophage)	IC50	186.6 µg/mL	^[13]
Oleanonic Acid	A375 (Skin Melanoma)	-	Promising Cytotoxicity	^{[8][11]}
Oleanonic Acid	HL-60, EAC	IC50	< 10 µM	^[3]
Camaric Acid	HL-60 (Leukemia)	IC50	< 10 µM	^[3]
Icterogenin	HCT-116 (Colon), L1210 (Leukemia)	IC50	< 10 µM	^[3]
Lantanilic Acid	HL-60 (Leukemia)	IC50	< 10 µM	^[3]
Various Triterpenoids	HL-60 (Leukemia)	IC50	1.16 to 68.4 µM	^[14]

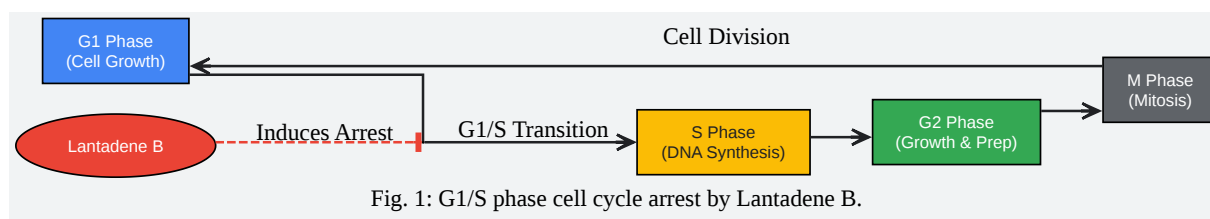
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.

- **Cell Seeding:** Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and incubated to allow for attachment.
- **Treatment:** Cells are treated with various concentrations of the isolated triterpenoid (e.g., Lantadene B) and incubated for a defined period (e.g., 24, 48, or 72 hours). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
- **MTT Addition:** After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by viable cells.
- **Absorbance Measurement:** The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization: Cell Cycle Arrest by Lantadene B

Lantadene B has been found to induce cell cycle arrest in the G1 phase in MCF-7 cells, effectively blocking the transition to the S phase where DNA synthesis occurs.^[10]



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Caption: Fig. 1: G1/S phase cell cycle arrest by Lantadene B.

Antimicrobial Activity

Several triterpenoids from *L. camara* exhibit broad-spectrum antimicrobial properties, showing activity against Gram-positive and Gram-negative bacteria as well as fungi.[1][15][16] Lantic acid, lantanilic acid, and 22 β -acetoxylantic acid are among the compounds identified with notable antimicrobial effects.[15][17][18]

Quantitative Data: Antimicrobial Activity of *L. camara* Triterpenoids

Compound	Microorganism	Assay Type	Result	Reference
Lantic Acid	<i>Escherichia coli</i>	Bioautography	MID: 0.08 μ g	[15]
Lantic Acid	<i>Bacillus cereus</i>	Bioautography	MID: 0.1 μ g	[15]
22 β -Acetoxylantic acid	<i>Staphylococcus aureus</i>	Not Specified	Active	[17]
22 β -Acetoxylantic acid	<i>Salmonella typhi</i>	Not Specified	Active	[17]
Lantanilic Acid	<i>Staphylococcus aureus</i>	Disc Diffusion	Zone: 1.7 mm (500 μ g/mL)	[18]
Lantanilic Acid	<i>Candida albicans</i>	Disc Diffusion	Zone: 9.3 mm (500 μ g/mL)	[18]
Lantadene A	<i>Fusarium</i> species	MIC	\leq 0.63 mg/mL	[13]
Boswellic Acid	<i>F. subglutinans</i> , <i>F. semitectum</i>	MIC	0.63 mg/mL	[13]

MID: Minimum Inhibition Dose; MIC: Minimum Inhibitory Concentration

Experimental Protocol: Agar Disc Diffusion Method

This method is widely used to test the antimicrobial activity of compounds.

- **Culture Preparation:** A standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*) is prepared to a McFarland turbidity standard (typically 0.5).
- **Plate Inoculation:** A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.
- **Disc Application:** Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test triterpenoid dissolved in a suitable solvent. The solvent alone is used as a negative control. A standard antibiotic disc (e.g., Gentamicin) serves as a positive control.
- **Incubation:** The discs are placed on the inoculated agar surface. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **Measurement:** The diameter of the clear zone of inhibition around each disc, where microbial growth is prevented, is measured in millimeters (mm). A larger zone diameter indicates higher antimicrobial activity.

Visualization: Workflow for Antimicrobial Screening

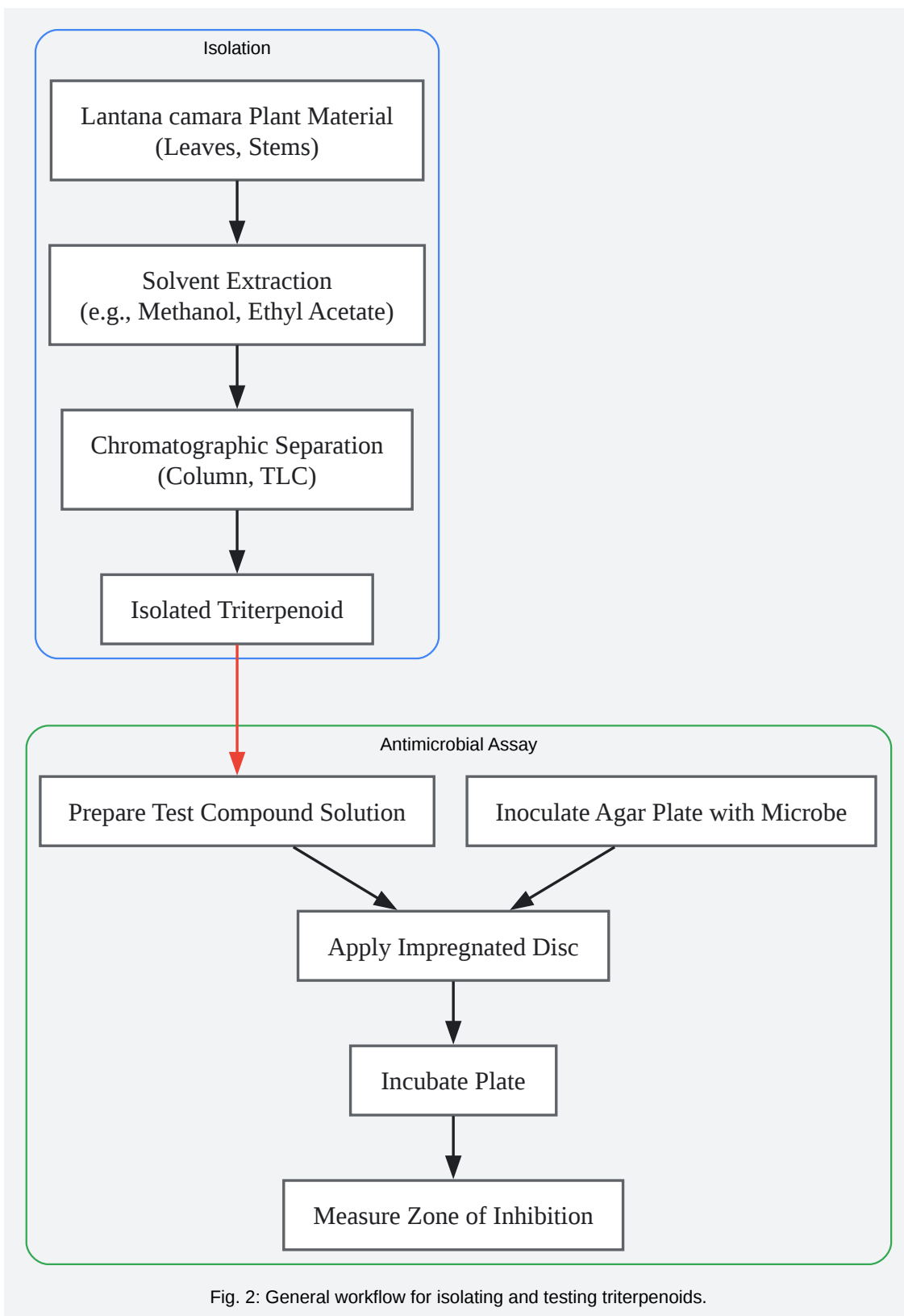


Fig. 2: General workflow for isolating and testing triterpenoids.

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Caption: Fig. 2: General workflow for isolating and testing triterpenoids.

Anti-inflammatory Activity

Triterpenoids from *L. camara* have demonstrated significant anti-inflammatory properties both in vitro and in vivo.[19][20] The mechanism often involves the inhibition of key inflammatory mediators and pathways, such as nitric oxide (NO) production and the nuclear factor-kappa B (NF-κB) signaling pathway.[5][20]

Quantitative Data: Anti-inflammatory Activity of *L. camara* Triterpenoids

Compound/Extract	Model	Activity Metric	Value	Reference
Ethanolic Leaf Extract	Carrageenan-induced paw edema	-	Dose-dependent reduction	[20]
Ethanolic Leaf Extract	COX-2 Inhibition	-	Significant (p < 0.05)	[20]
Triterpenoids	LPS-induced BV-2 cells	NO Release Inhibition	Active	
Ethanolic Extract	Protein Denaturation	IC50	223.85 ppm	[21]
Ethanolic Extract	Proteinase Inhibition	IC50	202.27 ppm	[21]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

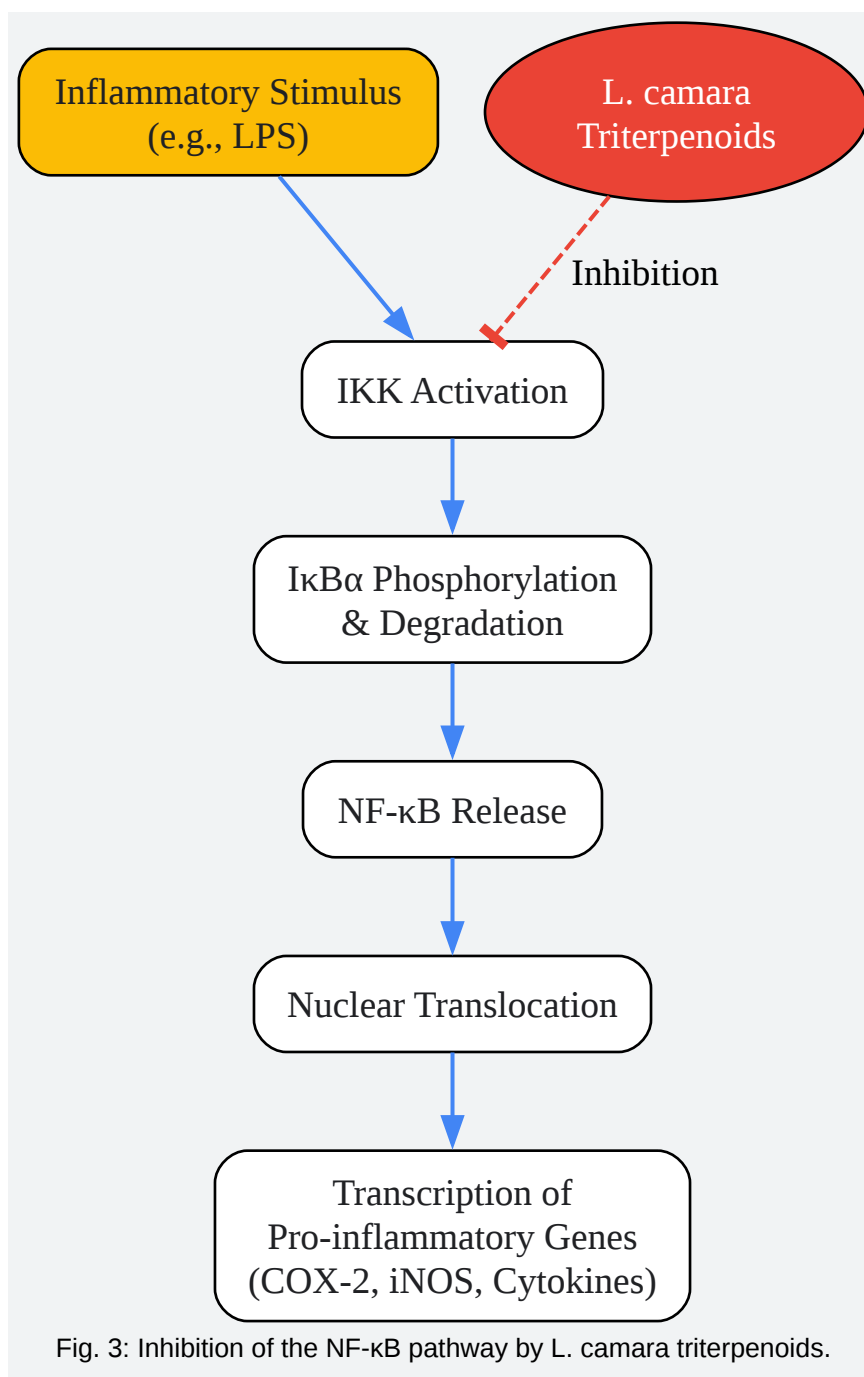
This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7 or BV-2).

- **Cell Culture:** Macrophage cells are cultured in 96-well plates.
- **Treatment:** Cells are pre-treated with various concentrations of the test triterpenoid for 1-2 hours.

- **Stimulation:** Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Control wells include untreated cells, cells treated only with LPS, and cells treated with the compound alone.
- **Incubation:** The plates are incubated for 24 hours.
- **Nitrite Measurement:** NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a purple azo product.
- **Absorbance Reading:** The absorbance of the colored product is measured at ~540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.
- **Analysis:** The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Visualization: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory activity of *L. camara* triterpenoids is partly attributed to the inhibition of the NF-κB pathway.[\[5\]](#)



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Caption: Fig. 3: Inhibition of the NF-κB pathway by L. camara triterpenoids.

Antioxidant Activity

Lantadene A and other triterpenoids have demonstrated considerable in vitro antioxidant and free-radical scavenging capabilities.[8][22] This activity is crucial for mitigating oxidative stress,

which is implicated in numerous chronic diseases.

Quantitative Data: Antioxidant Activity of Lantadene A

Assay Type	Activity Metric	Value (Lantadene A)	Standard (Value)	Reference
Nitric Oxide Scavenging	IC50	98.00 µg/mL	BHT (75.00 µg/mL)	[22]
Superoxide Anion Radical Scavenging	IC50	2.506 mg/mL	Ascorbic Acid (1.025 mg/mL)	[22]
Ferrous Ion Chelating	IC50	0.470 mg/mL	EDTA (0.001 mg/mL)	[22]
DPPH Radical Scavenging	IC50	6.574 mg/mL	BHT (0.027 mg/mL)	[22]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

- **Reagent Preparation:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol is prepared. This solution has a deep violet color.
- **Reaction Mixture:** Various concentrations of the test triterpenoid are added to the DPPH solution. A standard antioxidant (e.g., ascorbic acid or BHT) is used as a positive control.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for about 30 minutes.
- **Absorbance Measurement:** In the presence of an antioxidant, the DPPH radical is reduced, causing the color to fade from violet to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm.

- Calculation: The percentage of scavenging activity is calculated using the formula: $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$. The IC₅₀ value is then determined, representing the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

The triterpenoids isolated from *Lantana camara* represent a class of natural products with potent and diverse biological activities. The quantitative data clearly indicate significant cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The detailed protocols and mechanistic diagrams provided in this guide serve as a resource for researchers aiming to further explore these compounds. While the evidence is compelling, continued research is necessary to fully elucidate the structure-activity relationships, optimize their therapeutic potential, and assess the safety profiles for potential clinical applications. The transformation of this "notorious weed" into a source of valuable pharmaceuticals remains a promising frontier in drug discovery.

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